Acetonitrile;9-ethylcarbazole
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Overview
Description
Acetonitrile;9-ethylcarbazole is a compound that combines the properties of acetonitrile and 9-ethylcarbazole. Acetonitrile is a small polar molecule commonly used as an organic solvent, while 9-ethylcarbazole is a derivative of carbazole, known for its photochemical and thermal stability, as well as its good hole-transport ability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethylcarbazole can be achieved through various methods. One common method involves the reaction of carbazole with ethyl bromide in the presence of a base. Another method includes the reaction of carbazole with ethyl iodide under reflux conditions .
For the preparation of 3,6-diacetyl-9-ethylcarbazole, 9-ethylcarbazole is reacted with acetyl chloride and boron trifluoride in acetonitrile under reflux conditions. This reaction yields 3,6-diacetyl-9-ethylcarbazole in high yield .
Industrial Production Methods
Industrial production of 9-ethylcarbazole often involves the use of acetonitrile as a solvent due to its favorable properties, such as good conductivity and environmentally friendly features . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;9-ethylcarbazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, iodine, and metal catalysts in dimethyl sulfoxide are commonly used for oxidation reactions.
Substitution Reagents: Ethyl bromide, ethyl iodide, and acetyl chloride are commonly used for substitution reactions
Major Products Formed
Scientific Research Applications
Acetonitrile;9-ethylcarbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acetonitrile;9-ethylcarbazole involves its ability to undergo electron transfer reactions. The compound can be photoexcited, leading to the generation of radical cations. These radical cations can participate in various electron transfer reactions, contributing to the compound’s photochemical and electrochemical properties .
Comparison with Similar Compounds
Acetonitrile;9-ethylcarbazole can be compared with other similar compounds, such as:
9-phenylcarbazole: Similar in structure but with a phenyl group instead of an ethyl group.
1-naphtylcarbazole: Contains a naphthyl group, leading to different thermal and photophysical properties.
4-(diphenylamino)phenylcarbazole: Substituted with a diphenylamino group, affecting its electrochemical properties.
These comparisons highlight the unique properties of this compound, such as its good hole-transport ability and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
104970-77-6 |
---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
acetonitrile;9-ethylcarbazole |
InChI |
InChI=1S/C14H13N.C2H3N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15;1-2-3/h3-10H,2H2,1H3;1H3 |
InChI Key |
NPZQXVAMXPSXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC=CC=C31.CC#N |
Origin of Product |
United States |
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